2,2,2-Trichloroethyl (2-nitrophenyl)carbamate
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Overview
Description
2,2,2-Trichloroethyl (2-nitrophenyl)carbamate is a chemical compound with the molecular formula C9H7Cl3NO4. It is known for its unique structure, which includes a trichloroethyl group and a nitrophenyl carbamate group. This compound is used in various scientific research applications due to its reactivity and stability under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl (2-nitrophenyl)carbamate typically involves the reaction of 2-nitrophenol with 2,2,2-trichloroethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbamate linkage. The reaction conditions usually include a temperature range of 0-5°C to prevent any side reactions and to ensure a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems helps in controlling the temperature and the addition of reagents, ensuring a high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl (2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-nitrophenol and 2,2,2-trichloroethanol.
Reduction: Reduction of the nitro group can be achieved using reagents like zinc and acetic acid, leading to the formation of the corresponding amine.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Zinc dust and acetic acid.
Substitution: Various nucleophiles like amines or thiols.
Major Products Formed
Hydrolysis: 2-nitrophenol and 2,2,2-trichloroethanol.
Reduction: 2-amino-phenyl carbamate.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloroethyl (2-nitrophenyl)carbamate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the protection of amines and alcohols.
Biology: Used in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl (2-nitrophenyl)carbamate involves the interaction of its functional groups with biological molecules. The trichloroethyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloroethyl (2-chlorophenyl)carbamate
- 2,2,2-Trichloroethyl (4-fluoro-3-nitrophenyl)carbamate
- 2,2,2-Trichloroethyl (3-chloro-4-methylphenyl)carbamate
Uniqueness
2,2,2-Trichloroethyl (2-nitrophenyl)carbamate is unique due to its nitro group, which imparts specific reactivity and stability. The presence of the nitro group allows for selective reduction and substitution reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2,2,2-trichloroethyl N-(2-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2O4/c10-9(11,12)5-18-8(15)13-6-3-1-2-4-7(6)14(16)17/h1-4H,5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLQHKZQHMGVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OCC(Cl)(Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567600 |
Source
|
Record name | 2,2,2-Trichloroethyl (2-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138109-89-4 |
Source
|
Record name | 2,2,2-Trichloroethyl (2-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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